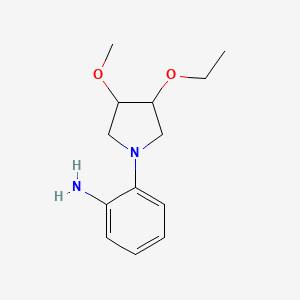![molecular formula C10H12ClN3O B1477712 7-chloro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide CAS No. 2097995-94-1](/img/structure/B1477712.png)
7-chloro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide
Overview
Description
Dibenzo[b,f][1,4]oxazepine (DBO) derivatives possess an array of pharmacological activities and are of growing pharmaceutical interest . They are compounds with a nucleus containing nitrogen and oxygen as heteroatoms .
Synthesis Analysis
Several synthetic protocols have been developed to construct DBO and DBO derivatives. These methods include cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes . Another method involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C .Molecular Structure Analysis
Based on the positions of oxygen and nitrogen atoms, different types of benzoxazepine nucleus systems were reported, namely 1,2-benzoxazepine, 1,3- benzoxazepine, 1,4- benzoxazepine, and 1,5- benzoxazepine .Chemical Reactions Analysis
Mechanistic experiments indicated that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7- endo-dig cyclization .Scientific Research Applications
Process Development and Scalability
A notable application involves the process development for scalable synthesis of related compounds, highlighting their significance in drug discovery and pharmaceutical manufacturing. The research demonstrates the development of a scalable synthesis process for a compound with a similar benzoxazepine core, emphasizing the importance of these compounds in kinase inhibitor development, such as mTOR inhibitors (Naganathan et al., 2015).
Novel Heterocyclic Systems
Another study focused on the efficient synthesis of novel heterocyclic systems, like dibenzo[b,f][1,4]oxazepines, showcasing the compound's role in creating new chemical entities with potential therapeutic applications. This underscores the chemical's utility in generating new molecular scaffolds for drug development (Assadzadeh et al., 2022).
Pharmacological Potential
Research into dibenzo[b,f][1,4]oxazepines, a class closely related to the compound , has explored their potential pharmacological properties, such as their interactions with various G protein-coupled receptors (GPCRs). This highlights the potential of these compounds in the development of new therapeutics, targeting a range of biological pathways (Naporra et al., 2016).
Catalytic Asymmetric Reactions
The compound's structural framework has been utilized in catalytic asymmetric reactions, indicating its value in the synthesis of chiral molecules. Such methodologies are crucial for producing enantiomerically pure substances, which are important in various areas of chemical research and pharmaceutical development (Munck et al., 2018).
Antimicrobial and Anticancer Activity
Benzoxepine derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties, demonstrating the chemical's relevance in searching for new treatments against infectious diseases and cancer. This application showcases the potential of such compounds in contributing to the discovery of novel therapeutic agents (Kuntala et al., 2015).
Mechanism of Action
Target of Action
It is known that similar compounds, such as dibenzo[b,f][1,4]oxazepine derivatives, have been associated with a variety of pharmacological activities . These activities include acting as antidepressants, analgesics, calcium channel antagonists, histamine H4 receptor agonists, non-nucleoside HIV-1 reverse transcriptase inhibitors, and lachrymatory agents .
Mode of Action
It has been suggested that similar compounds may exert their effects through the inhibition of acetylcholinesterase (ache) activity . This inhibition can range from 9.5 to 81% , potentially leading to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic transmission.
Biochemical Pathways
It is known that similar compounds, such as dibenzo[b,f][1,4]oxazepine derivatives, have been associated with a variety of biochemical pathways . For instance, they have been linked to the modulation of calcium channels , which play a crucial role in the regulation of intracellular calcium levels and are involved in a variety of physiological processes, including muscle contraction, neurotransmitter release, and gene expression.
Result of Action
It has been suggested that similar compounds may exhibit antioxidant, antibacterial, and cytotoxic activities . For instance, they have been found to exhibit potent cytotoxic effects and inhibit the proliferation of tested breast cancer cell lines .
Action Environment
It is known that the selectivity of similar compounds can be rationally tuned via the judicious choice of reaction solvents .
Future Directions
properties
IUPAC Name |
7-chloro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O/c11-8-1-2-9-7(5-8)6-14(10(12)13)3-4-15-9/h1-2,5H,3-4,6H2,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXPESAHVBWFCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=N)N)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




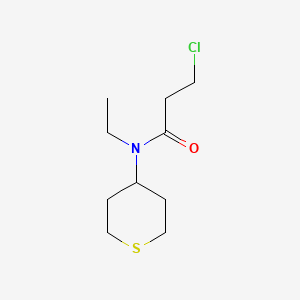


![6-Oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1477637.png)
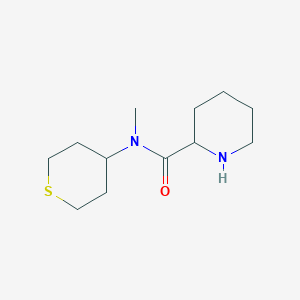
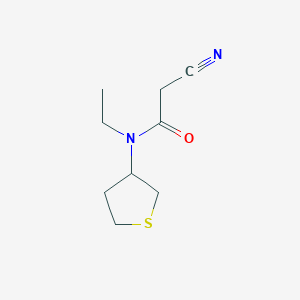
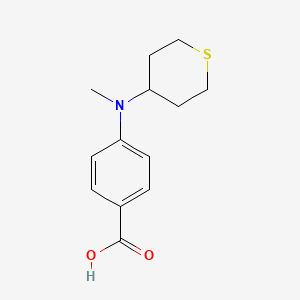

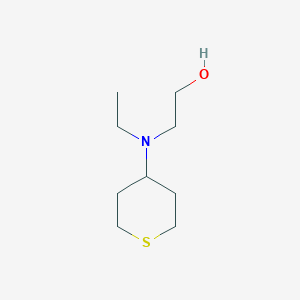

![2-(2-Hydroxyethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1477646.png)
![8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1477647.png)
